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An In-depth Technical Guide to the Chemical Properties of 4-Guanidino-2-methoxybenzoic
Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Guanidino-2-methoxybenzoic acid is a multifaceted organic compound that stands at the
intersection of several key areas in chemical and pharmaceutical research. As a derivative of
both benzoic acid and the highly basic guanidine functional group, it presents a unique
combination of properties that make it a compelling subject for investigation. The strategic
placement of a methoxy group on the benzene ring further modulates its electronic and steric
characteristics, influencing its reactivity, binding affinity, and pharmacokinetic profile. This
technical guide provides a comprehensive exploration of the chemical properties of 4-
Guanidino-2-methoxybenzoic acid, offering a foundational resource for researchers engaged
in its synthesis, analysis, and application. From its fundamental physicochemical parameters to
its potential as a bioactive agent, this document synthesizes available data and theoretical
knowledge to deliver field-proven insights for the scientific community.

Core Chemical and Physical Properties

4-Guanidino-2-methoxybenzoic acid is a crystalline solid, typically appearing as a light
yellow to yellow powder.[1] Its structure incorporates a benzoic acid moiety, a guanidino group,
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and a methoxy group, which collectively determine its chemical behavior and physical
characteristics.

Identifiers and Basic Properties

A summary of the key identifiers and fundamental properties of 4-Guanidino-2-
methoxybenzoic acid is provided in the table below.

Property Value Source(s)
4-
IUPAC Name (diaminomethylideneamino)-2-

methoxybenzoic acid

4-
Synonym(s) {[amino(imino)methyllamino}-2  [1]

-methoxybenzoic acid

CAS Number 173731-96-9 [1]

Molecular Formula CoH11N303 [2]

Molecular Weight 209.21 g/mol [2]

Physical Form Light yellow to yellow powder 0]
or crystals

Purity Typically 295% [1]

Physicochemical Parameters

The physicochemical properties of a compound are critical for predicting its behavior in
biological systems and for designing appropriate experimental conditions. While experimental
data for 4-Guanidino-2-methoxybenzoic acid is not extensively published, we can infer its
likely characteristics based on its structural components and data from analogous compounds.

The guanidino group is strongly basic with a typical pKa of the conjugate acid around 13.5,
meaning it will be protonated and positively charged at physiological pH.[3] The carboxylic acid
group is acidic, with the pKa of the parent 2-methoxybenzoic acid being around 4.0. The
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presence of the electron-donating guanidino group at the para position may slightly increase
the pKa of the carboxylic acid.

The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of the
highly polar, charged guanidinium group and the carboxylic acid will lead to a low LogP value,
indicating high water solubility. Guanidine and its salts are known to be highly soluble in water
and polar organic solvents.[4][5][6]

Predicted .
Parameter o Rationale/Analog Data
Value/Characteristic

Based on 2-methoxybenzoic

pKa (acidic) ~4.0-4.5 ) )
acid and electronic effects.
) Characteristic of the
pKa (basic) ~13.5 S
guanidinium group.[3]
The presence of two highly
LogP <0 polar, ionizable groups

suggests low lipophilicity.

High in water and polar protic ]
Based on the properties of
- solvents (e.g., methanol, o _ .
Solubility guanidine and benzoic acid

ethanol). Limited in non-polar o
derivatives.[4][5][6]

organic solvents.

From the -COOH and

Hydrogen Bond Donors 5 o
guanidino groups.

From the oxygens and
Hydrogen Bond Acceptors 6 )
nitrogens.

Synthesis and Purification

The synthesis of 4-Guanidino-2-methoxybenzoic acid can be approached through a multi-
step process, beginning with a suitable precursor such as 4-amino-2-methoxybenzoic acid. The
key transformation is the introduction of the guanidino group, a reaction known as
guanidination.
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Synthetic Pathway

A plausible synthetic route involves the initial synthesis of 4-amino-2-methoxybenzoic acid,
followed by its reaction with a guanidinating agent.

Step 2: Guanidination

Cyanamide (H2NCN)
. ] ; HCI, Reflux - - ;
4-Amino-2-methoxybenzoic acid 4-Guanidino-2-methoxybenzoic acid

Step 1: Synthesis of Precursor

Hz, Pd/C
Methanol >

4-Methoxy-2-nitrobenzoic acid 4-Amino-2-methoxybenzoic acid

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-Guanidino-2-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of
the precursor and the guanidination of related aminobenzoic acids.[1][7][8]

Step 1: Synthesis of 4-Amino-2-methoxybenzoic acid

e Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid (1
equivalent) in methanol.

o Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight
of the starting material).

o Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled
with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric or slightly
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elevated pressure.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the
Pd/C catalyst.

« |solation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxybenzoic
acid as a solid.[8] This intermediate can be used in the next step, often without further
purification.

Step 2: Guanidination of 4-Amino-2-methoxybenzoic acid

o Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of
concentrated hydrochloric acid and water.

o Reagent Addition: Add cyanamide (approximately 2 equivalents) to the stirred suspension at
room temperature.

o Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several
hours (e.g., 6 hours).[1][7]

e Monitoring: Monitor the reaction by TLC or HPLC to track the formation of the product.
« Isolation and Purification:

o Cool the reaction mixture to room temperature and allow it to stand, promoting
precipitation of the product hydrochloride salt.

o Collect the solid by filtration and wash with cold water.

o To obtain the free base, the hydrochloride salt can be suspended in an aqueous solution
of a weak base like potassium carbonate or sodium bicarbonate to neutralize the acid.

o Filter the resulting solid, wash with water, and dry under vacuum to afford 4-Guanidino-2-
methoxybenzoic acid.
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Reactivity and Chemical Stability

The chemical reactivity of 4-Guanidino-2-methoxybenzoic acid is dictated by its three
functional groups: the guanidino group, the carboxylic acid, and the methoxy-substituted
aromatic ring.

e Guanidino Group: This group is highly basic and will readily react with acids to form stable
guanidinium salts. It is generally stable under neutral and acidic conditions but can be
susceptible to hydrolysis to form urea and the corresponding amine under harsh basic
conditions, especially at elevated temperatures.[5][9]

o Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as
esterification with alcohols in the presence of an acid catalyst, and formation of amides by
reaction with amines using coupling agents.

o Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by
the electron-donating methoxy and guanidino groups. However, under strongly acidic
conditions, the guanidino group will be protonated, diminishing its activating effect.

Stability: The compound is expected to be stable under normal storage conditions, preferably in
a cool, dark place. As a solid, it is likely to be stable in air. Solutions of guanidinium salts are
generally stable.[5][10] It is incompatible with strong oxidizing agents.[10]

Biological Activity and Potential Applications

The guanidino group is a key pharmacophore in many biologically active molecules,
recognized for its ability to form strong hydrogen bonds and salt bridges with biological targets.
[3] Guanidinobenzoic acid derivatives, in particular, are well-established as inhibitors of serine
proteases.[2][11][12][13]

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by a serine residue in their active
site, which plays a crucial role in catalysis. These enzymes are involved in a wide range of
physiological processes, including digestion, blood coagulation, and inflammation.[12][14]
Unregulated serine protease activity is implicated in numerous diseases.
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The positively charged guanidinium group of 4-Guanidino-2-methoxybenzoic acid can mimic

the side chain of arginine, a natural substrate for many serine proteases like trypsin.[2] This

allows the molecule to bind to the S1 specificity pocket of the enzyme's active site, leading to

competitive inhibition.

Natural Substrate
(e.g., Arginine-containing peptide)

Serine Protease
(e.g., Trypsin)

Inhibition of
Proteolysis

\\\Binding blocked

Activity blocked

4-Guanidino-2-methoxybenzoic acid

Mimics Arginine,
binds tightly

S1 Specificity Pocket
(negatively charged)

Click to download full resolution via product page

Caption: Mechanism of serine protease inhibition by 4-Guanidino-2-methoxybenzoic acid.

Potential Therapeutic Applications

Given their mechanism of action, derivatives of guanidinobenzoic acid are investigated for a

variety of therapeutic applications:

« Anti-inflammatory Agents: By inhibiting proteases involved in inflammatory cascades.[2]

* Anticoagulants: Through the inhibition of thrombin and other coagulation factors.[13]
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e Anticancer Agents: By targeting proteases involved in tumor invasion and metastasis.

» Antiviral Agents: Some viral proteases are essential for viral replication and are targets for
inhibition.

The specific activity and therapeutic potential of 4-Guanidino-2-methoxybenzoic acid would
require dedicated biological screening and evaluation. The methoxy group may influence its
binding affinity, selectivity, and pharmacokinetic properties compared to unsubstituted
guanidinobenzoic acid.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization, quality control,
and pharmacokinetic studies of 4-Guanidino-2-methoxybenzoic acid. High-Performance
Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

HPLC-UV Method

A reversed-phase HPLC method can be developed for the quantification of 4-Guanidino-2-
methoxybenzoic acid. The method would involve separation on a C18 column with a mobile
phase consisting of an aqueous buffer and an organic modifier.
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Parameter Recommended Condition Rationale

C18 (e.g., 4.6 x 150 mm, 5 Good retention for moderately
Column _

pm) polar aromatic compounds.

o Provides good peak shape for
) A: 0.1% Formic acid in o
Mobile Phase o the acidic analyte and the
WaterB: Acetonitrile ) o
basic guanidino group.

To be optimized for resolution

Gradient Isocratic or Gradient elution ] N

from impurities.

) Standard flow rate for a 4.6

Flow Rate 1.0 mL/min

mm ID column.

Benzoic acid derivatives
Detection UV at ~254 nm typically have strong UV

absorbance in this region.

For reproducible retention
Column Temp. 25-30 °C )

times.
Injection Vol. 10-20 pL Standard injection volume.

Analytical Workflow
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'
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Caption: Standard workflow for the HPLC analysis of 4-Guanidino-2-methoxybenzoic acid.

Spectroscopic Characterization

While specific spectra for 4-Guanidino-2-methoxybenzoic acid are not readily available in
public databases, its expected spectroscopic features can be predicted based on its structure
and data from analogous compounds.
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Technique Expected Features

- Aromatic Protons: Signals in the range of 6.5-

8.0 ppm, with splitting patterns determined by

the substitution on the benzene ring.- Methoxy
1H NMR ,

Protons: A sharp singlet at ~3.8-4.0 ppm.-

Guanidino/Carboxyl Protons: Broad signals that

may exchange with D20.

- Carbonyl Carbon: Signal at ~165-175 ppm.-

Guanidino Carbon: Signal at ~155-160 ppm.-
13C NMR Aromatic Carbons: Signals in the range of 110-

160 ppm.- Methoxy Carbon: Signal at ~55-60

ppm.

- O-H Stretch (Carboxylic Acid): Broad band
from 2500-3300.- N-H Stretch (Guanidino):
Bands around 3100-3400.- C=0 Stretch

FTIR (cm™1) (Carboxylic Acid): Strong band at ~1680-1710.-
C=N Stretch (Guanidino): Strong band around
1650.- C-O Stretch (Methoxy/Acid): Bands in the
1200-1300 region.

- Molecular lon (M*): Peak at m/z = 209.-
M s D Fragmentation: Loss of H20 (m/z = 191), COOH
ass Spec.
P (m/z = 164), and characteristic fragmentation of

the guanidino and methoxy groups.

Safety and Handling

Based on the safety data for the related compound 4-guanidinobenzoic acid hydrochloride, 4-
Guanidino-2-methoxybenzoic acid should be handled with care in a laboratory setting.

e GHS Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin and eye
irritation.[15]

e Precautionary Statements: Wear protective gloves, clothing, and eye protection (P280). If
swallowed, seek medical attention. If in eyes, rinse cautiously with water for several minutes
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(P305, P351, P338).[1]

o Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such
as strong oxidizing agents.[1][10]

Conclusion

4-Guanidino-2-methoxybenzoic acid is a compound of significant interest due to its unique
structural features and potential as a bioactive molecule, particularly as a serine protease
inhibitor. This guide has provided a comprehensive overview of its chemical and physical
properties, a plausible synthetic route, and methodologies for its analysis. While further
experimental validation of its specific physicochemical and biological properties is warranted,
the information presented herein, drawn from data on closely related analogs and established
chemical principles, offers a robust foundation for researchers and drug development
professionals. The continued exploration of this and similar molecules holds promise for the
discovery of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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